N-(2-ethoxyphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide
Description
N-(2-ethoxyphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a thieno[2,3-d]pyrimidine-based acetamide derivative characterized by a 2-ethoxyphenyl substituent on the amide nitrogen and a 3,5,6-trimethyl-4-oxothiopheno[2,3-d]pyrimidin-2-ylthio group on the acetamide sulfur (Fig. 1). This compound belongs to a class of molecules designed to modulate biological targets, including kinases and proteases, through structural mimicry of nucleotide-binding domains. Its synthesis typically involves alkylation of a thiol-containing pyrimidinone intermediate with chloroacetamide derivatives under basic conditions, followed by purification via recrystallization or chromatography .
Properties
Molecular Formula |
C19H21N3O3S2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H21N3O3S2/c1-5-25-14-9-7-6-8-13(14)20-15(23)10-26-19-21-17-16(18(24)22(19)4)11(2)12(3)27-17/h6-9H,5,10H2,1-4H3,(H,20,23) |
InChI Key |
DELXHOOALRMIQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Thieno[2,3-d]pyrimidinone vs. Furo/Pyrido-Fused Systems
- Thieno[2,3-d]pyrimidinone Core: The target compound’s thieno[2,3-d]pyrimidinone scaffold is critical for π-π stacking interactions in enzyme binding pockets. Analog N-(3-hydroxypropyl)-2-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio]acetamide (CAS: 497081-95-5) replaces the thiophene ring with a furan, reducing electron density and altering hydrogen-bonding capacity. This modification decreases antiproliferative activity in kinase assays compared to thiophene-containing analogs .
- Pyrido-Fused Systems : Compounds like 2-{2,4-dioxo-3-[(thiophen-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide (CAS: 902925-42-2) introduce a pyridine ring, enhancing solubility but reducing metabolic stability due to increased susceptibility to oxidation .
Substituent Effects on Bioactivity and Physicochemical Properties
Key Trends :
- Electron-Donating Groups (e.g., ethoxy, methoxy) : Improve solubility but may reduce binding affinity to hydrophobic enzyme pockets .
- Alkyl/Aryl Substituents on Pyrimidine (e.g., 3-ethyl vs. 3-hydro) : 3-Ethyl derivatives (e.g., CAS 618427-64-8) show enhanced metabolic stability over 3-hydro analogs due to steric shielding of the thioether bond .
Critical Analysis of Structural-Activity Relationships (SAR)
- Thioacetamide Linker: Essential for covalent or non-covalent interactions with cysteine residues (e.g., in Falcipain-2) . Removal of the thioether group abolishes activity.
- N-Aryl Substitutions : 2-Ethoxyphenyl (target) vs. 2-methoxyphenyl (CAS 578734-75-5): Ethoxy’s larger size may hinder rotation, reducing conformational flexibility but improving target selectivity .
- Methyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
